(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride, also known as sertraline hydrochloride, is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder and other anxiety disorders. Sertraline hydrochloride is the most commonly prescribed SSRI in the United States, with over 40 million prescriptions written in 2018. It is one of the most widely studied drugs in the world and is used to treat a variety of mental health conditions.
Scientific Research Applications
Antiamoebic Activity
A study explored the antiamoebic activity of a series of chalcones possessing N-substituted ethanamine, synthesized through aldol condensation reactions. These compounds, including derivatives of ethanamine hydrochloride, were screened against Entamoeba histolytica, with several showing higher activity than the standard drug metronidazole (Zaidi et al., 2015).
Biocide and Corrosion Inhibitor
2-(Decylthio)ethanamine hydrochloride, a related compound, serves as a multifunctional biocide in cooling water systems. It demonstrates broad-spectrum activity against bacteria, fungi, and algae, and also exhibits biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Synthesis of Novel Compounds
The synthesis and characterization of novel compounds using derivatives of ethanamine hydrochloride have been reported. For instance, a study detailed the preparation of a Schiff base ligand using a 3,4-dichlorophenyl derivative, which exhibited both reversible and irreversible electrochemical processes (Çelik et al., 2011).
Solubility Studies
Research on the solubility of 4-(3,4-dichlorophenyl)-1-tetralone, a structurally similar compound, in various organic solvents was conducted. This study aids in understanding the production process of related compounds like sertraline hydrochloride (Li, Li, & Wang, 2007).
Drug Synthesis
The compound has been used in the synthesis of drugs. For example, a novel synthesis method for the antiobesity drug lorcaserin hydrochloride utilized N-protected ethanamine derivatives (Zhu et al., 2015).
Synthesis of Tritium Labelled Compounds
The synthesis of tritium labelled 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, demonstrates the use of ethanamine hydrochloride derivatives in drug metabolism and disposition studies (Hill & Wisowaty, 1990).
Biotransformation Studies
A bacterial strain was identified for the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to a chiral intermediate with high stereoselectivity, illustrating the potential of using ethanamine hydrochloride derivatives in biocatalysis (Miao et al., 2019).
properties
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTRKULQEVDRNO-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679970 | |
Record name | (1S)-1-(3,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
823790-74-5 | |
Record name | (1S)-1-(3,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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